2-(2-ヒドロキシフェニル)-3H-ベンゾイミダゾール-4-カルボン酸

説明

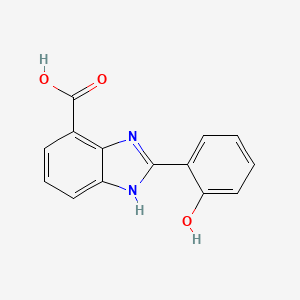

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

この化合物は、抗菌剤としての可能性について研究されています。研究によると、この化合物の誘導体は、特にコバルト (II) などの金属との配位で使用した場合、中等度の抗菌活性を示します。 この活性は、黄色ブドウ球菌、大腸菌、緑膿菌、肺炎桿菌などの細菌株に対して有意です 。この化合物の細菌増殖を阻害する能力は、新しい抗菌薬の開発におけるさらなる研究の対象となっています。

配位化合物の合成

2-(2-ヒドロキシフェニル)-3H-ベンゾイミダゾール-4-カルボン酸は、配位化合物の合成における配位子として機能します。これらの化合物は、粉末 X 線回折、UV-Vis、IR、NMR、元素分析、および MS スペクトルデータなどのさまざまな技術を使用して特性評価されています。 配位子の配位パターンは、6座配位および4座配位であり、得られた錯体の幾何学および電子構造を理解するために不可欠です .

抗増殖活性

この化合物の誘導体は、さまざまな癌細胞株に対して抗増殖活性において有望な結果を示しています。これは、この化合物が新しい抗癌剤の開発に使用できることを示唆しています。 この化合物の癌細胞の増殖を阻害する有効性は、癌研究および治療における潜在的な応用を強調しています .

薬物合成中間体

この化合物は、さまざまな薬物の合成における中間体です。たとえば、心血管疾患の治療に使用される薬物であるアテノロールの製造に関与しています。 中間体としての役割は、製薬製造および新しい治療薬の開発における重要性を示しています .

作用機序

Target of Action

The primary targets of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid are Prothrombin , Trypsin-1 , and Urokinase-type plasminogen activator . These proteins play crucial roles in the coagulation cascade, digestion, and fibrinolysis respectively .

Mode of Action

It is known that the compound interacts with its targets, possibly throughelectrophilic substitution . This interaction may lead to changes in the function of the target proteins .

Biochemical Pathways

Given its targets, it is likely that the compound affects thecoagulation cascade , digestive processes , and fibrinolysis .

Result of Action

Given its targets, it is likely that the compound affectsblood clotting , digestion , and blood clot dissolution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid. For instance, the compound’s action may be influenced by the pH and temperature of its environment. Additionally, the compound’s stability may be affected by exposure to light and oxygen .

生化学分析

Biochemical Properties

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can bind to the active sites of certain enzymes, altering their activity and influencing metabolic processes. Additionally, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can form complexes with metal ions, which can further modulate enzyme activity and stability .

Cellular Effects

The effects of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in metabolic processes. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is essential for elucidating its precise biochemical roles .

生物活性

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid (commonly referred to as benzoimidazole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings, case studies, and biological evaluations related to the compound's activity.

Chemical Structure and Properties

The structure of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid features a benzoimidazole core substituted with a hydroxyl group and a carboxylic acid. This unique configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Below are the key areas of biological activity:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of benzoimidazole can exhibit pronounced antiproliferative effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 1.2 µM, indicating strong activity against this cell line .

- HCT116 (colon cancer) : An IC50 value of 3.7 µM was reported, showcasing its potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid | MCF-7 | 1.2 |

| 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid | HCT116 | 3.7 |

| Other derivatives | Various | 1.2 - 5.3 |

2. Antimicrobial Activity

The antimicrobial properties of benzoimidazole derivatives have been evaluated against various pathogens:

- Compounds were tested against multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. Some derivatives demonstrated significant inhibitory effects, although specific data for the compound need further exploration .

Table 2: Antimicrobial Efficacy Against Selected Pathogens

3. Antioxidant Activity

Antioxidant assays indicate that the compound exhibits notable free radical scavenging capabilities:

- The antioxidant potential was assessed using DPPH radical scavenging assays, with results showing an IC50 value comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid | 18.17 |

| Ascorbic Acid | 7.83 |

Case Studies

Several case studies have highlighted the therapeutic potential of benzoimidazole derivatives:

- Case Study on Cancer Treatment : A study involving a series of benzoimidazole derivatives showed that modifications at the phenyl ring significantly influenced antiproliferative activity. The presence of hydroxyl and methoxy groups was crucial for enhancing efficacy against cancer cells .

Research Findings

In silico studies have further supported the biological activity of this compound:

特性

IUPAC Name |

2-(2-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-7-2-1-4-8(11)13-15-10-6-3-5-9(14(18)19)12(10)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJWMWWRYMPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654536 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-12-5 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。